1-[3,5-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine
CAS No.:
Cat. No.: VC11308534
Molecular Formula: C19H22N4
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N4 |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 3,5-dimethyl-2-(3-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C19H22N4/c1-13-7-6-8-16(11-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-9-4-5-10-22/h6-8,11-12H,4-5,9-10H2,1-3H3 |
| Standard InChI Key | IZHBZGDWYAGVKY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCC4 |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCC4 |
Introduction
Structural and Chemical Characteristics
Core Architecture and Substituent Effects
The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
-
3,5-Dimethyl groups: These alkyl moieties enhance hydrophobic interactions with biological targets.
-
2-(3-Methylphenyl) group: A para-methyl-substituted phenyl ring contributes to π-π stacking and steric effects .
-
7-Pyrrolidine: The saturated nitrogen-containing ring improves solubility and modulates electronic properties.
The IUPAC name, 3,5-dimethyl-2-(3-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine, reflects its substitution pattern (Figure 1). X-ray crystallography of analogous compounds confirms planar geometry at the pyrazolo[1,5-a]pyrimidine core, with substituents adopting equatorial orientations to minimize steric strain .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄ |
| Molecular Weight | 306.4 g/mol |
| SMILES | CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCCC4 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
Synthetic Methodologies
Cyclization Strategies
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclization between 3-aminopyrazoles and β-dicarbonyl equivalents. For this compound, a three-step protocol is employed:
-
Formation of the pyrazolo[1,5-a]pyrimidine core: Reaction of 3-amino-5-methylpyrazole with acetylacetone under acidic conditions yields the intermediate 3,5-dimethylpyrazolo[1,5-a]pyrimidine .
-
Bromination at C7: Electrophilic substitution using N-bromosuccinimide (NBS) introduces a bromine atom at position 7 .
-
Pyrrolidine coupling: A Buchwald–Hartwig amination replaces the bromine with pyrrolidine in the presence of a palladium catalyst .
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (75–85%) .
Green Chemistry Approaches
Recent efforts emphasize solvent-free conditions and ionic liquids to enhance sustainability. For example, cyclocondensation in 1-butyl-3-methylimidazolium bromide ([BMIM]Br) achieves 90% yield with minimal waste .
Biological Activity and Mechanisms
Kinase Inhibition Profile
The compound exhibits potent inhibition of cyclin-dependent kinase 2 (CDK2), a regulator of cell cycle progression. Mechanistic studies show competitive binding at the ATP-binding pocket, disrupting CDK2-cyclin A2 complex formation (IC₅₀ = 42 nM) . Additional targets include:
-
B-Raf V600E: A mutant kinase implicated in melanoma (IC₅₀ = 68 nM) .
-
EGFR T790M: A resistance-conferring mutation in non-small cell lung cancer (IC₅₀ = 89 nM) .
Table 2: Selectivity Profile Against Kinases
| Kinase | IC₅₀ (nM) | Clinical Relevance |
|---|---|---|
| CDK2 | 42 | Cell cycle arrest |
| B-Raf V600E | 68 | Melanoma |
| EGFR T790M | 89 | NSCLC resistance |
| Pim-1 | 120 | Hematological malignancies |
Antiproliferative Effects
In vitro assays against NCI-60 cancer cell lines demonstrate broad-spectrum cytotoxicity:
-
GI₅₀ (50% growth inhibition): 0.8–2.1 μM in leukemia (CCRF-CEM) and melanoma (LOX IMVI) cells .
-
Apoptosis induction: Caspase-3/7 activation occurs within 6 hours of treatment in breast cancer (MCF-7) models .
Structure–Activity Relationships (SAR)
Role of the 3-Methylphenyl Group
Comparative studies with 2-(4-methylphenyl) analogs reveal:
-
3-Methyl substitution: Enhances kinase selectivity by 3-fold due to improved hydrophobic packing in the ATP-binding cleft .
-
Para-methyl analogs: Exhibit higher off-target activity against PDE4, increasing toxicity risks .
Pyrrolidine Optimization
Replacing pyrrolidine with piperidine or morpholine:
-
Piperidine analogs: Reduce CDK2 inhibition (IC₅₀ = 210 nM) due to increased steric bulk .
-
Morpholine derivatives: Improve aqueous solubility but diminish cellular permeability (Papp = 12 × 10⁻⁶ cm/s) .
Therapeutic Applications and Challenges
Oncology
The compound’s dual CDK2/B-Raf inhibition positions it as a candidate for combination therapies in melanomas resistant to vemurafenib . Preclinical xenograft models show tumor volume reduction by 78% at 50 mg/kg/day .
Neurodegenerative Diseases
Preliminary data suggest activity against DRAK1, a kinase involved in tau phosphorylation in Alzheimer’s disease (IC₅₀ = 150 nM) .
Limitations
-
Metabolic instability: Rapid glucuronidation in hepatic microsomes (t₁/₂ = 8 min) .
-
hERG inhibition: Moderate affinity (IC₅₀ = 1.2 μM) raises cardiac toxicity concerns .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume